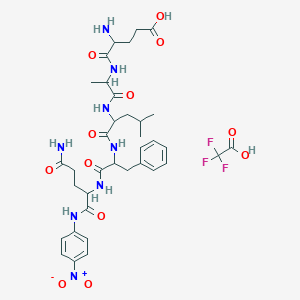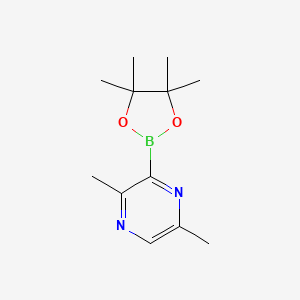
H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA is a synthetic peptide substrate that represents the 2C/3A cleavage site of the human rhinovirus-14 polyprotein. This compound is hydrolyzed by the human rhinovirus-14 3C protease, making it an attractive target for antiviral drug development . The compound has a molecular weight of 726.79 and is typically stored at temperatures below -15°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA involves the stepwise solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed using a solution of piperidine in DMF (dimethylformamide).
Cleavage: The completed peptide is cleaved from the resin using a mixture of TFA (trifluoroacetic acid), water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteases, such as the human rhinovirus-14 3C protease.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the side chains of amino acids like phenylalanine and leucine.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous buffers at physiological pH and temperature.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Produces smaller peptide fragments and free amino acids.
Oxidation and Reduction: Results in modified peptides with altered side chains.
Wissenschaftliche Forschungsanwendungen
H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA has several scientific research applications:
Antiviral Drug Development: Used as a substrate to study the activity of human rhinovirus-14 3C protease, a target for antiviral drugs
Biochemical Assays: Employed in enzymatic assays to measure protease activity.
Peptide Research: Utilized in studies involving peptide synthesis, modification, and characterization.
Wirkmechanismus
The compound exerts its effects by being hydrolyzed by the human rhinovirus-14 3C protease. The enzyme recognizes the specific sequence of the peptide and cleaves the peptide bond at the 2C/3A cleavage site. This hydrolysis reaction is crucial for the maturation of the viral polyprotein and the replication of the virus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Glu-Ala-Leu-Phe-Gln-pNA: A similar peptide substrate used in protease assays
H-Glu-Ala-Leu-Phe-Gln-pNA.TFA: Another variant with trifluoroacetate as the counterion.
Uniqueness
H-DL-Glu-DL-Ala-DL-Leu-DL-Phe-DL-Gln-pNA.TFA is unique due to its specific sequence that mimics the 2C/3A cleavage site of the human rhinovirus-14 polyprotein. This specificity makes it an ideal substrate for studying the activity of the human rhinovirus-14 3C protease and developing antiviral drugs targeting this enzyme .
Eigenschaften
Molekularformel |
C36H47F3N8O12 |
|---|---|
Molekulargewicht |
840.8 g/mol |
IUPAC-Name |
4-amino-5-[[1-[[1-[[1-[[5-amino-1-(4-nitroanilino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H46N8O10.C2HF3O2/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52;3-2(4,5)1(6)7/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45);(H,6,7) |
InChI-Schlüssel |
WVOOAVQMUHPGON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102670.png)







![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)
![(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate](/img/structure/B12102720.png)



